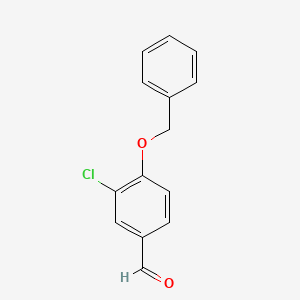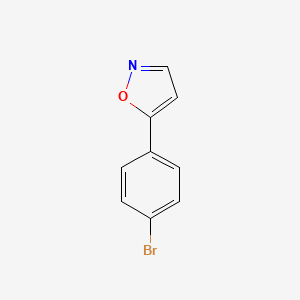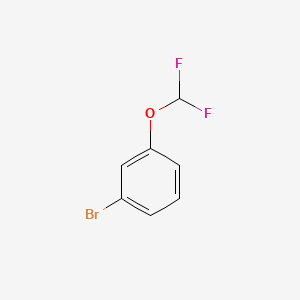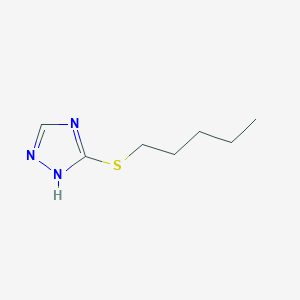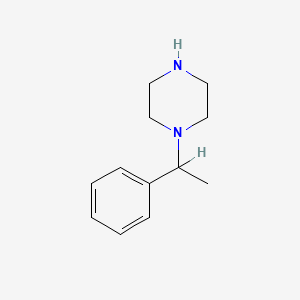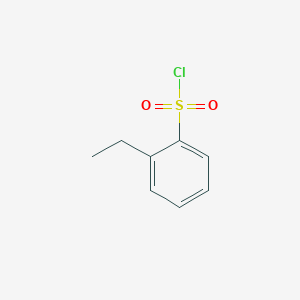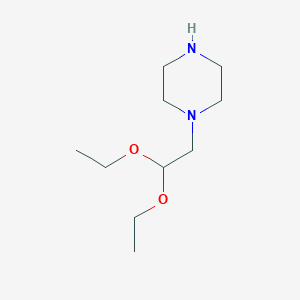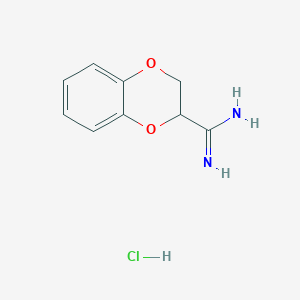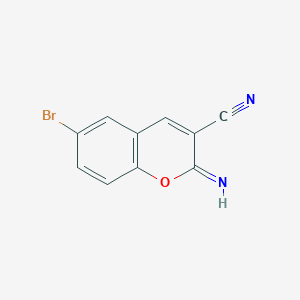
2-Bromo-3-(3,5-dichlorophenyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-3-(3,5-dichlorophenyl)-1-propene” is a chemical compound. Its structure suggests that it is an alkene with a bromine atom and a 3,5-dichlorophenyl group attached .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds like these are often synthesized through reactions like the Suzuki-Miyaura cross-coupling . This reaction is widely used for forming carbon-carbon bonds and involves a palladium-catalyzed cross-coupling of organoboron compounds with organic halides .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a propene backbone with a bromine atom attached to the second carbon and a 3,5-dichlorophenyl group attached to the third carbon .Scientific Research Applications
Organic Synthesis
2-Bromo-3-(3,5-dichlorophenyl)-1-propene: is a valuable compound in organic synthesis, particularly in the formation of boronic esters . These esters are crucial intermediates in various organic reactions, including Suzuki-Miyaura coupling , which is widely used to form carbon-carbon bonds . The compound’s reactivity towards boronate complex formation makes it a candidate for creating new organic molecules, potentially leading to the development of novel pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, this compound could be explored for the synthesis of boronic acid derivatives . These derivatives are significant due to their application in neutron capture therapy , a targeted cancer treatment method. The boron-containing compounds accumulate in cancer cells and are then irradiated with neutrons, causing cell destruction.
Agricultural Chemistry
The role of 2-Bromo-3-(3,5-dichlorophenyl)-1-propene in agriculture could be in the development of pesticides or herbicides . Boronic esters derived from this compound may serve as intermediates in synthesizing active ingredients for crop protection .
Biotechnology
In biotechnology, 2-Bromo-3-(3,5-dichlorophenyl)-1-propene could be a precursor in the synthesis of compounds used in diagnostic assays or biosensors . The boronic acid moiety can bind to saccharides, which is useful in detecting glucose levels in diabetic patients or other biological applications.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-3,5-dichlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2/c1-6(10)2-7-3-8(11)5-9(12)4-7/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMKQRJTDJYYEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC(=C1)Cl)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373629 |
Source


|
| Record name | 2-Bromo-3-(3,5-dichlorophenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(3,5-dichlorophenyl)-1-propene | |
CAS RN |
842140-33-4 |
Source


|
| Record name | 1-(2-Bromo-2-propen-1-yl)-3,5-dichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842140-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-(3,5-dichlorophenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

